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Compound of Interest

Compound Name: 2-Hydroxybutanal

Cat. No.: B14680593 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-
Hydroxybutanal, a bifunctional organic molecule containing both a hydroxyl and an aldehyde

group. Due to the limited availability of direct experimental spectra in public databases, this

document focuses on predicted data derived from established principles of nuclear magnetic

resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Where available, data from structurally related compounds are used for comparative analysis to

provide a robust understanding of its spectroscopic characteristics.

Molecular Structure and Spectroscopic Overview
2-Hydroxybutanal possesses the chemical formula C₄H₈O₂ and a molecular weight of

approximately 88.11 g/mol .[1][2][3] Its structure features a four-carbon chain with an aldehyde

group at one terminus (C1) and a secondary alcohol group at the adjacent carbon (C2). This

arrangement of functional groups dictates the key features of its spectroscopic signatures.

The following diagram illustrates the workflow for the spectroscopic analysis of a compound like

2-Hydroxybutanal.
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Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 2-Hydroxybutanal, four distinct carbon environments and five distinct proton

environments are expected.

The relationship between the molecular structure and its expected NMR signals is depicted

below.

Structure and NMR Signal Correlation for 2-Hydroxybutanal

Molecular Structure Expected NMR Signals
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Caption: Correlation of atoms in 2-Hydroxybutanal to their expected NMR signals.

¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show five distinct signals. The chemical shifts are

influenced by the electronegativity of the adjacent oxygen atoms.
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Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity Notes

Aldehyde H (CHO) 9.5 - 9.8 Doublet (d)

Coupled to the C2

proton. The high

chemical shift is

characteristic of

aldehyde protons.

Methine H (CHOH) 4.0 - 4.5 Multiplet (m)

Coupled to the

aldehyde proton and

the methylene protons

on C3.

Hydroxyl H (OH)
Variable (e.g., 2.0 -

5.0)
Broad Singlet (br s)

Chemical shift is

concentration and

solvent dependent.

May exchange with

D₂O.

Methylene H (CH₂) 1.6 - 1.8 Multiplet (m)

Coupled to the

methine proton on C2

and the methyl

protons on C4.

Methyl H (CH₃) 0.9 - 1.0 Triplet (t)

Coupled to the

methylene protons on

C3.

¹³C NMR Spectroscopy
The carbon NMR spectrum is expected to display four signals, corresponding to the four

unique carbon atoms in the molecule.
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Carbon Assignment
Predicted Chemical Shift (δ,

ppm)
Notes

Carbonyl C (C=O) 200 - 205

The most downfield signal,

typical for an aldehyde

carbonyl carbon.

Methine C (C-OH) 65 - 75
Carbon attached to the

hydroxyl group.

Methylene C (CH₂) 25 - 35

Methyl C (CH₃) 10 - 15 The most upfield signal.

Infrared (IR) Spectroscopy
The IR spectrum of 2-Hydroxybutanal will be dominated by absorptions from its hydroxyl and

carbonyl functional groups.
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Vibrational Mode
Predicted

Wavenumber (cm⁻¹)
Intensity Notes

O-H Stretch 3200 - 3600 Strong, Broad

The broadness is due

to hydrogen bonding.

This is a key indicator

of the alcohol group.

C-H Stretch (sp³) 2850 - 3000 Medium-Strong

From the alkyl

portions of the

molecule.

C-H Stretch

(aldehyde)

2700 - 2850 and 2800

- 2950

Medium, often two

peaks

The lower

wavenumber peak is

particularly

characteristic of an

aldehyde C-H stretch.

C=O Stretch

(aldehyde)
1720 - 1740 Strong

A very intense and

sharp peak,

characteristic of a

saturated aldehyde.

C-O Stretch (alcohol) 1050 - 1150 Medium-Strong

Mass Spectrometry (MS)
In mass spectrometry, 2-Hydroxybutanal will undergo fragmentation upon ionization. The

molecular ion peak ([M]⁺) would be expected at an m/z of 88.
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m/z Value Predicted Fragment Notes

88 [C₄H₈O₂]⁺ Molecular ion peak.

87 [M-H]⁺
Loss of the aldehydic

hydrogen.

71 [M-OH]⁺ Loss of the hydroxyl radical.

59 [CH(OH)CHO]⁺
Alpha-cleavage between C2

and C3.

45 [CH₃CHOH]⁺

Cleavage resulting in a

fragment containing the

hydroxyl group.

29 [CHO]⁺ or [C₂H₅]⁺
Aldehyde fragment or ethyl

fragment from cleavage.

Experimental Protocols
While specific experimental data for 2-Hydroxybutanal is not widely published, the following

are general protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-Hydroxybutanal in approximately 0.6-0.7 mL of

a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of

solvent is critical and can affect chemical shifts, particularly for the hydroxyl proton.

Instrumentation: A standard NMR spectrometer with a field strength of 300-600 MHz is

typically sufficient.

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Key parameters to set

include the spectral width, number of scans, and relaxation delay. Tetramethylsilane (TMS) is

commonly used as an internal standard (0 ppm).

¹³C NMR Acquisition: Acquire a one-dimensional proton-decoupled carbon spectrum. A larger

number of scans is typically required compared to ¹H NMR due to the low natural abundance
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of ¹³C.

IR Spectroscopy
Sample Preparation: For a liquid sample like 2-Hydroxybutanal, the simplest method is to

place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin

film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the

spectrum of the sample is acquired and the background is automatically subtracted. The

data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry
Sample Introduction: The sample can be introduced via direct infusion or through a

chromatographic system like Gas Chromatography (GC-MS). GC-MS is well-suited for a

volatile compound like 2-Hydroxybutanal.

Ionization: Electron Ionization (EI) is a common method that will induce fragmentation,

providing structural information.

Analysis: The ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer

(e.g., quadrupole or time-of-flight).

This guide provides a foundational understanding of the expected spectroscopic properties of

2-Hydroxybutanal for researchers and professionals in the field. Experimental verification of

these predictions is recommended for definitive characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxybutanal: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14680593#spectroscopic-data-for-2-hydroxybutanal-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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